molecular formula C19H25ClF3N3O B15293200 3-Trifluoromethyl Hydroxychloroquine

3-Trifluoromethyl Hydroxychloroquine

Número de catálogo: B15293200
Peso molecular: 403.9 g/mol
Clave InChI: DVMMXAFRGZWAHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxychloroquine (HCQ) is a 4-aminoquinoline derivative primarily used for malaria, lupus, and rheumatoid arthritis due to its immunomodulatory and antiviral properties .

Propiedades

Fórmula molecular

C19H25ClF3N3O

Peso molecular

403.9 g/mol

Nombre IUPAC

2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25)

Clave InChI

DVMMXAFRGZWAHR-UHFFFAOYSA-N

SMILES canónico

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .

Análisis De Reacciones Químicas

Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .

Comparación Con Compuestos Similares

Comparison of Hydroxychloroquine with Similar Compounds

The Pre-AndroCoV Trial (–8, 12–13) directly compared HCQ, nitazoxanide, and ivermectin in 585 early-stage COVID-19 patients. Key findings are summarized below:

Table 1: Pharmacological and Clinical Profiles of HCQ, Nitazoxanide, and Ivermectin

Parameter Hydroxychloroquine Nitazoxanide Ivermectin
Mechanism Endosomal pH alteration, immunomodulation Broad-spectrum antiviral via PKR-like ER kinase activation Binds host importin-α, inhibiting viral protein transport
Dosage (COVID-19) 400 mg/day × 5 days 500 mg BID × 6 days 0.2 mg/kg/day × 3 days
SARS-CoV-2 Clearance Median 7 days Median 7 days Median 7 days
Symptom Duration 8–10 days (including anosmia) 8–10 days 8–10 days
Hospitalization/Death 0% (n=159) 0% (n=357) 0% (n=110)
Post-COVID Syndrome Rate 2.5% 0.2% 4.5%
Key Limitations Cardiac risks (QTc prolongation) Gastrointestinal side effects Limited data in severe cases

Key Findings:

  • Efficacy : All three drugs showed similar outcomes in viral clearance, symptom resolution, and prevention of severe outcomes (hospitalization, death) when administered early .
  • Safety : HCQ was associated with a higher rate of post-COVID syndrome (2.5%) compared to nitazoxanide (0.2%), while ivermectin had the highest rate (4.5%) .
  • Synergy with Azithromycin : HCQ and ivermectin were often combined with azithromycin, which may enhance antiviral effects but raises cardiac risk concerns .

Structural and Functional Comparisons with Chloroquine

HCQ differs from chloroquine by a hydroxyl group, reducing toxicity while retaining antiviral activity. Evidence highlights:

  • Lysosomal Trapping : Both HCQ and chloroquine accumulate in lysosomes, but HCQ’s lower pKa (0.28 vs. chloroquine’s 0.35) results in slower cellular uptake and milder side effects .

Emerging Modifications and Analogs

  • Enhanced Lipophilicity : Trifluoromethyl groups increase membrane permeability and target binding in PNMT inhibitors .
  • Binding Energy Improvements: Chitosan-zinc-ligated HCQ showed stronger inhibition of trypanothione reductase (−9.17 kcal/mol) compared to unmodified HCQ (−5.96 kcal/mol) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.